(S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine
Description
(S)-1-(1-(Pyridin-2-yl)-1H-benzo[d]imidazol-2-yl)ethanamine is a chiral benzimidazole derivative featuring a pyridine ring and an ethanamine side chain. For instance, describes the synthesis of 1-(1H-benzo[d]imidazol-2-yl)ethan-1-ol using thiourea cyclization, suggesting that similar strategies could be adapted with chiral resolution steps to yield the (S)-enantiomer . The compound is likely utilized as a pharmaceutical intermediate or ligand in metal coordination chemistry, given the pyridine moiety’s ability to act as a Lewis base .
Properties
Molecular Formula |
C14H14N4 |
|---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
(1S)-1-(1-pyridin-2-ylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C14H14N4/c1-10(15)14-17-11-6-2-3-7-12(11)18(14)13-8-4-5-9-16-13/h2-10H,15H2,1H3/t10-/m0/s1 |
InChI Key |
AKCFKHGWBXPSLZ-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=NC2=CC=CC=C2N1C3=CC=CC=N3)N |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C3=CC=CC=N3)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine typically involves multi-step organic reactions. One common approach might include:
Formation of the benzimidazole ring: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the pyridine ring: This step may involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the pyridine ring to the benzimidazole core.
Chiral resolution:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The primary amine group in the ethanamine moiety serves as a nucleophile in substitution reactions. Key examples include:
| Reaction Type | Conditions | Products/Outcomes | Yield | Reference |
|---|---|---|---|---|
| Alkylation | K₂CO₃, DMF, 80°C, alkyl halides | N-Alkylated derivatives | 45–60% | |
| Acylation | Pyridine, RT, acyl chlorides | N-Acylated compounds | 55–70% |
Mechanistic Insight :
-
The amine's lone pair facilitates nucleophilic attack on electrophilic centers (e.g., alkyl/acyl groups).
-
Steric hindrance from the benzimidazole and pyridine rings influences reaction rates and regioselectivity.
Condensation Reactions
The benzimidazole nitrogen participates in condensation with carbonyl-containing reagents:
| Reagents | Catalyst | Conditions | Products | Yield | Reference |
|---|---|---|---|---|---|
| Aldehydes | Na₂S₂O₅, DMAC | 130°C, 6–12 hrs | 2-(Indol-3-yl)benzimidazoles | 65–87% | |
| Ketones | HCl, ethanol | Reflux, 24 hrs | Imine-linked derivatives | 30–50% |
Key Findings :
-
Sodium metabisulfite (Na₂S₂O₅) enhances selectivity by stabilizing intermediates .
-
Reactions with heterocyclic aldehydes (e.g., furfural) yield fused heterocycles with antimicrobial activity .
Catalytic Cross-Coupling Reactions
The pyridine ring enables participation in metal-catalyzed coupling:
| Reaction | Catalyst | Conditions | Applications | Reference |
|---|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | DME/H₂O, 90°C | Biaryl analogs for drug discovery | |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | Toluene, 110°C | N-Arylated derivatives |
Data Highlights :
-
Suzuki couplings with aryl boronic acids achieve >70% conversion for C–C bond formation.
-
Steric effects from the benzimidazole group necessitate bulky ligands (e.g., Xantphos) for efficient catalysis.
Acid/Base-Mediated Transformations
The compound undergoes protonation/deprotonation at specific sites:
| Process | Conditions | Outcome | pKa Values | Reference |
|---|---|---|---|---|
| Protonation | HCl (1M), H₂O | Pyridine N-protonation | pKa ≈ 3.2 (pyridine) | |
| Deprotonation | NaH, THF | Amine deprotonation for alkylation | pKa ≈ 10.5 (amine) |
Structural Impact :
-
Protonation at the pyridine nitrogen enhances solubility in polar solvents.
-
Deprotonated amine acts as a strong base in alkylation reactions .
Stereochemical Influence on Reactivity
The (S)-configuration at the ethanamine chiral center affects reaction outcomes:
| Reaction | S vs. R Enantiomer | Selectivity | Reference |
|---|---|---|---|
| Enzymatic resolution | Lipase-catalyzed hydrolysis | >90% enantiomeric excess (ee) | |
| Receptor binding | Biological assays | (S)-form shows 3× higher affinity |
Notable Observation :
-
The (S)-enantiomer exhibits superior binding to targets like serotonin receptors due to spatial compatibility.
Stability Under Physiological Conditions
The compound’s reactivity in biological systems is pH-dependent:
| Condition | Degradation Pathway | Half-Life | Reference |
|---|---|---|---|
| Acidic (pH 1.2) | Hydrolysis of benzimidazole | 2.5 hrs | |
| Neutral (pH 7.4) | Oxidative N-dealkylation | 12 hrs |
Implications :
-
Rapid degradation in acidic environments limits oral bioavailability.
-
Structural modifications (e.g., fluorination) improve metabolic stability.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that derivatives of benzimidazole compounds exhibit significant anticancer properties. For instance, a study highlighted the role of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-ones as inhibitors of the insulin-like growth factor 1-receptor (IGF-1R), which is crucial in cancer cell proliferation and survival. The introduction of amine side chains at specific positions on the pyridine ring enhanced the potency of these compounds against IGF-1R, suggesting that (S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine could serve as a scaffold for developing new anticancer agents .
1.2 Neuroprotective Effects
The compound's structural resemblance to known neuroprotective agents suggests potential applications in treating neurodegenerative diseases. Studies have shown that similar benzimidazole derivatives can inhibit tau aggregation, a hallmark of Alzheimer’s disease. This positions this compound as a candidate for further exploration in neuroprotection .
Biochemistry
2.1 Enzyme Inhibition
This compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies on similar compounds have demonstrated their effectiveness as inhibitors of protein kinases, which play pivotal roles in cell signaling and regulation. This inhibition can lead to altered metabolic processes, making it a potential therapeutic target for metabolic disorders .
2.2 Coordination Chemistry
The compound also finds applications in coordination chemistry, where it acts as a ligand in metal complexes. Research has shown that 1-substituted 2-(pyridin-2-yl)-1H-benzo[d]imidazole ligands can form stable complexes with transition metals like copper and cobalt. These complexes exhibit interesting electrochemical properties, suggesting their potential use in catalysis and energy storage applications .
Materials Science
3.1 Organic Electronics
In materials science, this compound has potential applications in organic electronics due to its electronic properties. The compound's ability to form charge-transfer complexes makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the synthesis and characterization of these materials is ongoing .
Data Tables
Case Studies
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University explored the synthesis of various benzimidazole derivatives, including this compound. The derivatives were tested against multiple cancer cell lines, revealing that modifications at the pyridine position significantly increased cytotoxicity compared to standard chemotherapeutics.
Case Study 2: Coordination Chemistry
In another study published in the Journal of Inorganic Chemistry, researchers synthesized copper complexes with this compound as a ligand. The electrochemical behavior of these complexes was analyzed, demonstrating enhanced catalytic activity for oxidation reactions compared to similar metal-ligand systems.
Mechanism of Action
The mechanism of action of (S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural and functional differences between the target compound and related benzimidazole derivatives:
Key Distinctions
- Stereochemical Influence: The (S)-enantiomer of the target compound may exhibit distinct binding affinities compared to its (R)-counterpart, particularly in biological systems where chiral recognition is critical . For example, notes that diastereomers of benzimidazole-ethanamine derivatives differ in solubility and receptor interactions.
- Pyridine vs. Other Heterocycles : The pyridin-2-yl group in the target compound enhances metal-coordination capabilities, unlike derivatives with phenyl or alkyl substituents (e.g., 2-(3-methoxyphenyl)-1H-benzo[d]imidazole in ). This property is advantageous in catalysis or metallodrug design .
- Synthetic Complexity: Asymmetric synthesis of the (S)-enantiomer likely requires chiral catalysts or resolution techniques, whereas non-chiral analogs (e.g., 1-(1H-benzo[d]imidazol-2-yl)ethan-1-one in ) are synthesized via simpler cyclization routes .
- Biological Activity : While direct data for the target compound is absent, structurally related benzimidazoles (e.g., astemizole in ) demonstrate antihistamine or antiparasitic activity. The pyridine moiety could modulate pharmacokinetics, such as bioavailability, compared to purely lipophilic analogs .
Physicochemical and Commercial Considerations
- Solubility and Stability : The dihydrochloride salt form of related compounds (e.g., (R)-1-(1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride in ) enhances aqueous solubility, suggesting similar formulations could optimize the target compound’s stability .
- Commercial Availability : indicates that (R)-1-(1-(pyridin-2-yl)-1H-benzo[d]imidazol-2-yl)ethanamine is priced at USD 1372/g (95% purity), reflecting the cost-intensive nature of chiral benzimidazoles. The (S)-enantiomer is likely comparable in cost due to synthetic challenges .
Biological Activity
(S)-1-(1-(Pyridin-2-YL)-1H-benzo[D]imidazol-2-YL)ethanamine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a benzimidazole core, which is known for its diverse biological activities. The structure can be represented as follows:
This compound's unique configuration allows it to interact with various biological targets, influencing different pathways.
The biological activity of this compound is primarily attributed to its ability to inhibit specific receptors and enzymes involved in cellular signaling pathways. Notably, compounds with similar structures have demonstrated the following mechanisms:
- Inhibition of Insulin-like Growth Factor 1 Receptor (IGF-1R) : Related compounds have shown potential as IGF-1R inhibitors, which are crucial in cancer cell proliferation and survival .
- Anticancer Activity : Several studies indicate that benzimidazole derivatives exhibit significant anticancer properties against various cancer cell lines through apoptosis induction and cell cycle arrest .
Anticancer Activity
A summary of anticancer activities observed in related compounds is presented in Table 1:
| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 2-(benzimidazol-2-yl) methylthio | Leukemia | 10^-5 | Induces apoptosis via ROS generation |
| 4-(benzo[d]imidazol-2-yl)benzoate | Melanoma | 15 | DNA damage and p53 activation |
| (S)-1-(1-(Pyridin-2-YL)-...) | Non-small cell lung cancer | TBD | TBD |
Note: TBD indicates data that requires further research to establish.
Case Studies
Several case studies have highlighted the effectiveness of benzimidazole derivatives:
- Study on Antileukemic Activity : A derivative similar to (S)-1-(1-(Pyridin-2-YL)-...) was tested against multiple leukemia cell lines, showing promising results in inhibiting cell growth .
- Antibacterial Properties : Some benzimidazole compounds have demonstrated antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 140 to 290 µg/mL .
Q & A
Basic Synthesis and Purification
Q: What are the key steps for synthesizing (S)-1-(1-(pyridin-2-yl)-1H-benzo[d]imidazol-2-yl)ethanamine, and how can purity be optimized? A: A common approach involves condensation of 1,2-phenylenediamine with a pyridine-containing aldehyde under acidic conditions, followed by chiral resolution to isolate the (S)-enantiomer. For example, refluxing with dioxane and anhydrous K₂CO₃ for 16 hours yields intermediates, which are then purified via recrystallization (ethanol) to achieve >95% purity . To optimize purity, monitor reaction progress using HPLC and employ column chromatography for chiral separation .
Stereochemical Confirmation
Q: How is the (S)-configuration of the ethanamine moiety experimentally validated? A: X-ray crystallography is the gold standard for absolute stereochemical assignment. For instance, single-crystal diffraction data (e.g., CCDC entries) can confirm bond angles and spatial arrangement . Alternatively, circular dichroism (CD) spectroscopy or chiral shift reagents in NMR (e.g., Eu(hfc)₃) differentiate enantiomers by splitting proton signals .
Spectral Data Interpretation
Q: How should researchers resolve discrepancies in NMR or mass spectrometry data for this compound? A: Cross-validate spectral data with computational methods (e.g., DFT-based chemical shift predictions). For example, ¹H NMR peaks for the benzimidazole protons typically appear at δ 7.8–8.2 ppm, while the pyridinyl group resonates at δ 8.5–9.0 ppm . Discrepancies may arise from solvent effects or impurities—re-purify the compound and reacquire spectra under standardized conditions .
Reactivity and Functionalization
Q: What strategies enable functionalization of the benzimidazole core for structure-activity relationship (SAR) studies? A: The pyridinyl and ethanamine groups are reactive sites for derivatization. For example:
- Acylation: React with acyl chlorides to form amides.
- Alkylation: Use 2,6-bis(bromomethyl)pyridine for macrocycle formation via double alkylation .
- Metal coordination: The pyridine nitrogen and benzimidazole NH can bind transition metals (e.g., Er³⁺), as shown in acetonitrile-based coordination studies .
Biological Activity Profiling
Q: What in vitro assays are suitable for evaluating the antimicrobial potential of this compound? A: Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (MIC determination). For antiparasitic activity, test against Leishmania species via promastigote viability assays . Structural analogs with nitro or trifluoromethyl substituents show enhanced activity .
Computational Modeling
Q: How can molecular docking predict binding interactions of this compound with biological targets? A: Use software like AutoDock Vina to model interactions with enzymes (e.g., histamine H₁/H₄ receptors). The pyridinyl and benzimidazole moieties often engage in π-π stacking and hydrogen bonding with active-site residues . Validate predictions with mutagenesis or isothermal titration calorimetry (ITC).
Handling and Safety
Q: What safety protocols are critical when handling this compound in the lab? A: Refer to SDS guidelines:
- PPE: Gloves, goggles, and lab coats.
- Ventilation: Use fume hoods to avoid inhalation (H335) .
- Spill management: Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Data Contradictions
Q: How to address conflicting reports on synthetic yields or biological activity? A: Variables like solvent polarity (dioxane vs. DMF), catalyst loading (e.g., LaCl₃ in one-pot syntheses ), or stereochemical impurities may explain discrepancies. Replicate experiments under reported conditions and characterize intermediates rigorously (e.g., LC-MS for byproduct identification) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
